ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Catalog No.
S601853
CAS No.
6093-72-7
M.F
C13H12O5
M. Wt
248.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS Number

6093-72-7

Product Name

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

IUPAC Name

ethyl 7-methoxy-2-oxochromene-3-carboxylate

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

InChI

InChI=1S/C13H12O5/c1-3-17-12(14)10-6-8-4-5-9(16-2)7-11(8)18-13(10)15/h4-7H,3H2,1-2H3

InChI Key

FWFVXBZXJKTVGL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(C=C2)OC)OC1=O

Potential Antibacterial Activity:

Precursor for Drug Development:

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate can serve as a valuable starting material for the synthesis of more complex chromene derivatives with potentially diverse biological activities. Due to its chromone core structure, this compound holds promise for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammation [].

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by the CAS number 6093-72-7, is a chemical compound with the molecular formula C₁₃H₁₂O₅ and a molecular weight of approximately 248.23 g/mol. This compound belongs to the chromene family, characterized by a benzopyran structure that includes a methoxy group at the 7-position and an ester functional group at the 3-position. Its structural uniqueness contributes to its various chemical properties and biological activities .

Typical of esters and chromenes. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid and ethanol.
  • Nucleophilic Substitution: The carbonyl carbon can undergo nucleophilic attack, leading to various derivatives depending on the nucleophile used.
  • Condensation Reactions: It can react with amines or alcohols to form amides or other esters, respectively.

These reactions are significant for synthesizing derivatives with enhanced biological properties or for developing new materials .

Research indicates that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits various biological activities. Notable effects include:

  • Antioxidant Properties: This compound has shown potential in scavenging free radicals, which may be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it possesses antimicrobial properties against certain bacteria and fungi, making it a candidate for pharmaceutical applications .
  • Cytotoxic Effects: Some studies have indicated that it may exhibit cytotoxicity against specific cancer cell lines, highlighting its potential as an anticancer agent .

The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:

  • Condensation Reaction: The synthesis often begins with the condensation of 2-hydroxy-4-methoxybenzaldehyde with diethyl malonate in the presence of a base to form an intermediate product.
  • Cyclization: The intermediate undergoes cyclization to form the chromene structure.
  • Esterification: Finally, esterification occurs to yield ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate .

This multi-step synthesis allows for modifications that can lead to various derivatives with tailored properties.

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in developing new drugs, particularly in oncology and infectious disease treatment.
  • Agriculture: Its antimicrobial properties may be harnessed for developing natural pesticides or fungicides.
  • Material Science: The compound can be utilized in the synthesis of polymers or as a fluorescent dye due to its chromophoric characteristics .

Interaction studies involving ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate have focused on its binding affinities and effects on biological targets:

  • Protein Binding Studies: Research has indicated potential interactions with proteins involved in oxidative stress pathways, suggesting mechanisms through which it exerts its antioxidant effects.
  • Cellular Uptake Studies: Investigations have shown how this compound is absorbed by different cell types, impacting its efficacy as a therapeutic agent .

These studies are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate shares structural similarities with several other compounds within the chromene family. Here are some notable comparisons:

Compound NameCAS NumberKey Features
7-Methoxy-coumarin81-41-0Exhibits strong fluorescent properties; used as a dye.
7-Methoxy-coumarin-3-carboxylic acid20300-59-8Known for its fluorescent characteristics; lower molecular weight.
Ethyl 6-methoxy-coumarin10260-09-8Similar structure but different substitution pattern; used in similar applications.
Ethyl 7-hydroxycoumarin5319-91-1Exhibits different biological activities due to hydroxyl substitution.

Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific methoxy substitution pattern and ester functionality, which influence its solubility and biological activity compared to these similar compounds .

单斜晶系参数(C2/c空间群)

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate的单晶X射线衍射分析表明,该化合物在单斜晶系中结晶,属于C2/c空间群 [1]。详细的晶体学参数如下表所示:

晶体学参数数值
晶系单斜晶系
空间群C2/c
晶胞参数 a25.884(4) Å
晶胞参数 b6.8365(11) Å
晶胞参数 c13.816(2) Å
β角104.876(2)°
晶胞体积2362.9(7) ų
分子数 Z8
密度1.396 g/cm³
分子量248.23 g/mol

该晶体结构的C2/c空间群属于单斜晶系的高对称性空间群,其中C表示底心格子,晶胞中心和底面中心存在格点 [1]。该空间群的特点是分子围绕二重旋转轴排列,并且存在滑移面对称操作。晶胞参数中的β角为104.876(2)°,偏离90°约15°,这是单斜晶系的典型特征 [1]

与相关化合物的比较显示,类似的香豆素衍生物通常也在单斜晶系中结晶,但空间群可能不同。例如,相关的chromene-3-carboxylate衍生物经常在P21/c空间群中结晶 [2]。这种差异可能源于分子间相互作用的细微变化,特别是由7-位甲氧基取代基引起的立体效应和电子效应 [3]

分子堆积模式与分子间作用力

ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate的晶体结构表现出特征性的分子堆积模式,主要由多种分子间相互作用力稳定 [1] [4]。分子在晶体中的排列受到以下主要相互作用力的影响:

氢键网络:分子间形成了复杂的C-H···O氢键网络。这些氢键主要涉及芳香氢原子与相邻分子的羰基氧原子之间的相互作用 [4]。C-H···O氢键的几何参数显示,氢键角度接近线性,表明这些是相对较强的相互作用 [5]

π-π堆积相互作用:香豆素环系统之间存在π-π堆积相互作用,尽管由于分子间的空间排列,这些相互作用相对较弱 [5]。相邻分子的平均平面间距约为3.8 Å,符合典型的π-π相互作用距离范围 [4]

偶极-偶极相互作用:分子的偶极矩对晶体堆积产生重要影响。甲氧基取代基和酯基团的电子给予和接受性质创造了分子内和分子间的偶极相互作用 [3]

范德华力:弱的范德华力在分子的疏水部分(如乙基和甲基基团)之间起作用,有助于整体晶体稳定性 [2]

分子间相互作用的能量分析表明,氢键贡献了约60%的总晶体结合能,而π-π堆积和范德华力分别贡献约25%和15% [4]。这种相互作用模式导致了分子沿特定晶体学方向的链状排列,形成了三维网络结构 [5]

分子轨道理论解析

HOMO-LUMO能级分布特征

密度泛函理论(DFT)计算结果显示,ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate的前线分子轨道表现出典型的香豆素类化合物的电子结构特征 [6] [7]

HOMO能级特征
最高占据分子轨道(HOMO)能量为-7.00 eV,主要分布在香豆素核心结构上 [6]。HOMO的电子云密度集中在:

  • 苯环的π轨道系统
  • 吡喃环的共轭双键
  • 7-位甲氧基的氧原子孤对电子

LUMO能级特征
最低未占据分子轨道(LUMO)能量为-2.94 eV,主要位于:

  • 香豆素环系统的π*反键轨道
  • 羰基的π*轨道
  • 酯基团的反键轨道 [6]

能级间隙分析
HOMO-LUMO能级间隙(ΔE)为4.06 eV,表明该化合物具有中等的化学稳定性和反应活性 [6]。这个能隙值在香豆素衍生物的典型范围内(3.5-5.0 eV),表明分子既不过于稳定也不过于活泼 [8]

能级分布的详细分析显示,电子从HOMO到LUMO的跃迁主要涉及从给电子的甲氧基和香豆素环到吸电子的羰基和酯基的电荷转移 [7]。这种分子内电荷转移特征解释了化合物的紫外-可见吸收光谱中观察到的吸收带 [9]

分子轨道参数数值 (eV)物理意义
EHOMO-7.00主要位于香豆素核心
ELUMO-2.94π*轨道在chromene环上
能隙 ΔE4.06HOMO-LUMO间隙
电离势7.00高稳定性指示
电子亲和力2.94低亲电性

电子云密度与共轭效应

电子密度分布分析揭示了ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate分子内复杂的共轭效应和电子离域现象 [10] [8]

电子云密度分布
分子静电势(MEP)映射显示了分子表面的电荷分布特征 [11]

  • 负电势区域:主要集中在羰基氧原子和甲氧基氧原子周围,这些区域容易受到亲电试剂攻击
  • 正电势区域:位于芳香环的氢原子和乙基的甲基氢原子附近,这些区域倾向于与亲核试剂反应
  • 中性区域:香豆素环系统的π电子云提供了中等的电子密度

共轭效应分析
分子内存在多个共轭系统,它们相互作用形成扩展的π电子体系 [4]

  • 主要共轭系统

    • 苯环与吡喃环形成的香豆素π系统
    • 延伸到3-位羰基的α,β-不饱和体系
    • 7-位甲氧基与苯环的p-π共轭
  • 电子离域效应
    甲氧基的孤对电子通过p-π共轭向苯环给电子,增加了整个π系统的电子密度 [4]。这种效应使得:

    • 苯环上的电子密度增加
    • C7-O键具有部分双键性质
    • 整个分子的极化率提高
  • 分子内电荷转移
    从给电子的甲氧基到吸电子的羰基存在明显的分子内电荷转移(ICT) [8]。这种电荷转移表现为:

    • 基态到激发态的跃迁具有电荷转移特征
    • 偶极矩在激发态显著增加
    • 溶剂化效应对光谱性质的影响较大

自然键轨道(NBO)分析
NBO分析揭示了分子内各原子的电荷分布和成键特征 [12]

  • 甲氧基氧原子携带约-0.65的净电荷
  • 羰基氧原子的负电荷约-0.58
  • 苯环碳原子的电荷分布反映了甲氧基的给电子效应

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

248.06847348 g/mol

Monoisotopic Mass

248.06847348 g/mol

Heavy Atom Count

18

UNII

67VX8ZHF8G

Wikipedia

7-methoxy-2-oxo-1-benzopyran-3-carboxylic acid ethyl ester

Dates

Last modified: 08-15-2023

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